Cas no 1426338-28-4 (4-Cyano-2-(methylthio)benzoic acid)

4-Cyano-2-(methylthio)benzoic acid is a versatile benzoic acid derivative featuring both cyano and methylthio functional groups, which enhance its reactivity and utility in organic synthesis. The compound serves as a valuable intermediate in pharmaceutical and agrochemical applications, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its distinct substitution pattern allows for selective modifications, making it useful in cross-coupling reactions and nucleophilic substitutions. The presence of the electron-withdrawing cyano group and the sulfur-containing methylthio moiety contributes to its role in building complex molecular architectures. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic methodologies.
4-Cyano-2-(methylthio)benzoic acid structure
1426338-28-4 structure
商品名:4-Cyano-2-(methylthio)benzoic acid
CAS番号:1426338-28-4
MF:C9H7NO2S
メガワット:193.222380876541
CID:6793205
PubChem ID:91880793

4-Cyano-2-(methylthio)benzoic acid 化学的及び物理的性質

名前と識別子

    • SCHEMBL16962042
    • 4-cyano-2-(methylthio)benzoic acid
    • 1426338-28-4
    • SY352468
    • G61426
    • 4-Cyano-2-(methylthio)benzoic acid
    • インチ: 1S/C9H7NO2S/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12)
    • InChIKey: WKRHTRDHUNNLRX-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1C=C(C#N)C=CC=1C(=O)O

計算された属性

  • せいみつぶんしりょう: 193.01974964g/mol
  • どういたいしつりょう: 193.01974964g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

4-Cyano-2-(methylthio)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB612593-5g
4-Cyano-2-(methylthio)benzoic acid; .
1426338-28-4
5g
€1297.20 2024-07-19
abcr
AB612593-1g
4-Cyano-2-(methylthio)benzoic acid; .
1426338-28-4
1g
€673.20 2024-07-19
abcr
AB612593-250mg
4-Cyano-2-(methylthio)benzoic acid; .
1426338-28-4
250mg
€517.20 2024-07-19
abcr
AB612593-10g
4-Cyano-2-(methylthio)benzoic acid; .
1426338-28-4
10g
€1905.60 2024-07-19
abcr
AB612593-100mg
4-Cyano-2-(methylthio)benzoic acid; .
1426338-28-4
100mg
€454.80 2024-07-19

4-Cyano-2-(methylthio)benzoic acid 関連文献

4-Cyano-2-(methylthio)benzoic acidに関する追加情報

4-Cyano-2-(methylthio)benzoic acid and CAS 1426338-28-4: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Significance

4-Cyano-2-(methylthio)benzoic acid, with the CAS number 1426338-28-4, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and diverse applications in pharmaceutical research, material science, and biochemical processes. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a benzene ring with substituents at specific positions. The 4-cyano group and the methylthio functional group contribute to its distinct physicochemical properties and biological activity, making it a valuable candidate for further exploration in drug development and functional material design.

Recent studies have highlighted the potential of 4-Cyano-2-(methylthio)benzoic acid in modulating cellular signaling pathways and its role in the synthesis of advanced materials. For instance, a 2023 publication in Advanced Materials demonstrated that this compound can serve as a key intermediate in the fabrication of high-performance organic semiconductors, which are critical for next-generation electronic devices. The methylthio group, in particular, exhibits enhanced electron-donating capabilities, enabling the compound to participate in redox reactions that are essential for the stability and conductivity of such materials.

The CAS number 1426338-28-4 is a unique identifier assigned to this compound by the Chemical Abstracts Service, ensuring accurate referencing in scientific literature. This systematic identification facilitates global collaboration among researchers, as it eliminates ambiguity in chemical nomenclature. The compound’s molecular formula, C8H6NO2S, reflects its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which are fundamental to its chemical reactivity and functional versatility.

One of the most promising applications of 4-Cyano-2-(methylthio)benzoic acid lies in its potential as a lead compound for drug discovery. A 2024 study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibitory effects on the activity of certain enzymes linked to neurodegenerative diseases. The cyano group was found to enhance the compound’s ability to interact with target proteins, while the methylthio group contributed to its improved solubility in aqueous environments, a critical factor for pharmaceutical formulations.

Furthermore, the compound’s structural features make it a suitable candidate for the synthesis of metal-organic frameworks (MOFs), which are widely used in catalysis and gas storage applications. A 2023 article in Chemical Communications described the use of 4-Cyano-2-(methylthio)benzoic acid as a ligand in the construction of MOFs with high surface areas and tunable pore sizes. These properties are particularly advantageous for applications in environmental remediation and energy storage, where efficient adsorption and ion exchange are required.

The 4-cyano substituent in this compound is known for its ability to participate in various chemical reactions, including electrophilic substitution and nucleophilic attack. This reactivity is exploited in the synthesis of complex molecules, as demonstrated by a 2022 study in Organic Letters, where the compound was used as a building block for the preparation of bioactive molecules with potential anti-inflammatory properties. The methylthio group, on the other hand, acts as a protective moiety, preventing unwanted side reactions during synthetic processes.

Recent advances in analytical chemistry have enabled the precise characterization of 4-Cyano-2-(methylthio)benzoic acid using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed insights into the compound’s molecular structure and purity, which are essential for quality control in industrial applications. A 2023 review in Journal of Analytical Chemistry emphasized the importance of these analytical tools in ensuring the consistency of the compound across different production batches.

The compound’s thermal stability is another notable attribute, as revealed by thermogravimetric analysis (TGA) studies. Research published in Thermochimica Acta in 2

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1426338-28-4)
A1212136
清らかである:99%/99%/99%/99%/99%
はかる:0.25g/1g/5g/10g/25g
価格 ($):165/414/827/1241/2495